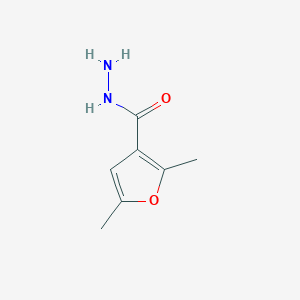

2,5-Dimethylfuran-3-carbohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Carbohydrazides are typically synthesized by reacting dimethyl carbonate with hydrazine hydrate, followed by reactions with various acyl chlorides or aldehydes under specific conditions. For instance, the synthesis of hydrazone derivatives from carbohydrazides involves reactions with substituted benzaldehydes or ketones to yield various derivatives with potential anticancer activities (Gomha, Muhammad, Abdel‐aziz, Matar, & El-Sayed, 2020). Similarly, compounds like (E)-N’-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide have been synthesized and characterized, providing insights into the structural and reactive nature of such compounds (Karrouchi et al., 2020).

Molecular Structure Analysis

The molecular structure of carbohydrazide derivatives is often confirmed through techniques such as X-ray diffraction, NMR, and vibrational spectroscopy. These methods help in understanding the configuration, molecular geometry, and electronic structure of the compounds. For example, the crystal and molecular structure of carbohydrazide itself was determined, revealing insights into its coordination properties through quantum chemistry calculations (Zhang, Zhang, & Yu, 2006).

Chemical Reactions and Properties

Carbohydrazides and dimethylfuran derivatives participate in various chemical reactions, including dehydration, hydrogenolysis, and reactions with electron-poor olefins, leading to a range of products. The reactivity of these compounds is influenced by their molecular structure, with reactions like the formation of diacylhydrazines and pyrazole derivatives being notable examples (Hassan, Ibrahim, & Shawky, 2008).

Physical Properties Analysis

The physical properties of carbohydrazides and dimethylfuran derivatives, such as solubility, boiling point, and energy density, are essential for their application in various domains. For instance, 2,5-dimethylfuran has been identified for its fuel properties due to its high energy density and boiling point compared to ethanol, suggesting similar derivatives could have significant applications (Román-Leshkov, Barrett, Liu, & Dumesic, 2007).

Chemical Properties Analysis

The chemical properties, including reactivity and stability of carbohydrazide derivatives and dimethylfuran compounds, are critical for their practical applications. Studies on the decomposition of 2,5-dimethylfuran, for example, provide valuable information on the stability and potential decomposition pathways under various conditions, which can be extrapolated to understand the behavior of similar compounds (Simmie & Metcalfe, 2011).

科学的研究の応用

Synthesis and Anticancer Properties

- Synthesis and Anticancer Evaluation: Some novel derivatives of dimethylimidazo[2,1-b][1,3,4]thiadiazole-5-carbohydrazide, structurally related to 2,5-Dimethylfuran-3-carbohydrazide, have been synthesized and evaluated for their anticancer properties. Certain compounds demonstrated significant cytotoxicity, particularly against ovarian cancer cell lines (Terzioğlu & Gürsoy, 2003).

Biofuel Production

- Production from Biomass-Derived Carbohydrates: 2,5-Dimethylfuran, a structurally similar compound to 2,5-Dimethylfuran-3-carbohydrazide, has been produced from fructose in a process that demonstrates both environmental favorability and industrial efficiency. This highlights its potential as a green chemistry solution and biofuel source (Upare et al., 2015).

Combustion and Fuel Research

- Combustion Characteristics and Emissions: The combustion characteristics of 2,5-Dimethylfuran, a related compound, have been studied in direct-injection spark-ignition engines. This research provides insights into its efficacy as a biofuel, focusing on aspects like knock suppression ability and efficiency compared to traditional fuels (Wang et al., 2013).

Environmental Impact

- Thermal Decomposition Studies: Investigating the thermal reactions of 2,5-Dimethylfuran sheds light on its environmental impact, particularly in terms of the products and radicals formed during thermal decomposition. This research is crucial in assessing the ecological footprint of using such compounds (Lifshitz, Tamburu, & Shashua, 1998).

Renewable Energy Sources

- Biomass to Furanics: The transformation of biomass into 2,5-Dimethylfuran, a compound structurally related to 2,5-Dimethylfuran-3-carbohydrazide, underscores the potential of using renewable resources for fuel production. This process links the sustainable supply of energy and chemicals, highlighting the role of carbohydrates in biofuel development (Caes et al., 2015).

作用機序

Target of Action

This compound is a furan derivative, and furan compounds have been found to have diverse applications in scientific research. They can act as versatile building blocks for drug discovery, bioengineering, and material synthesis.

Mode of Action

Furan derivatives are known to undergo various chemical reactions, including initial c–h bond fission, biradical ring opening, and h-atom and ch3-group transfers involving carbene intermediates .

Biochemical Pathways

Furan platform chemicals (fpcs) derived from biomass, such as furfural and 5-hydroxy-methylfurfural, have been studied extensively . These FPCs can be economically synthesized from biomass and have a wide range of applications .

Result of Action

Studies on similar furan derivatives suggest that they can have diverse effects depending on their specific chemical structure and the conditions under which they are used .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,5-Dimethylfuran-3-carbohydrazide . For example, temperature can affect the rate of chemical reactions involving furan derivatives . .

Safety and Hazards

The safety information for 2,5-Dimethylfuran-3-carbohydrazide includes several hazard statements such as H302, H312, H315, H319, H332, H335, indicating potential hazards upon exposure . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

将来の方向性

特性

IUPAC Name |

2,5-dimethylfuran-3-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-4-3-6(5(2)11-4)7(10)9-8/h3H,8H2,1-2H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQBKLMAOOHWVLN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

13.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24825026 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2,5-Dimethylfuran-3-carbohydrazide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3,5-Bis(trifluoromethyl)benzenesulfonyl]-L-methionine methyl ester](/img/structure/B71183.png)

![2-[(5-Amino-4-ethoxy-2-methylphenyl)amino]ethanol](/img/structure/B71184.png)

![9S,11R-dihydroxy-15-oxo-5Z-prostaenoic acid-cyclo[8S,12R]](/img/structure/B71189.png)

![Pentacyclo[4.3.0.02,5.03,8.04,7]nonane-2,4-diamine (9CI)](/img/structure/B71193.png)